2-Fluorobenzylamine

Catalog No.
S703264
CAS No.
89-99-6
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzylamine

CAS Number

89-99-6

Product Name

2-Fluorobenzylamine

IUPAC Name

(2-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2

InChI Key

LRFWYBZWRQWZIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)F

Canonical SMILES

C1=CC=C(C(=C1)CN)F

Description

INTRODUCTION: 2-Fluorobenzylamine is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields of research and industry. This paper aims to provide a comprehensive overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Fluorobenzylamine. DEFINITION AND BACKGROUND: 2-Fluorobenzylamine is an organic compound that belongs to the class of aromatic amines. It is a colorless to yellowish liquid with a molecular formula of C7H8FN and a molecular weight of 125.14 g/mol. It is also known as 2-Fluorophenethylamine or 2-FEA. This chemical compound is used as a building block for the synthesis of various biologically active compounds. PHYSICAL AND CHEMICAL PROPERTIES: 2-Fluorobenzylamine is a colorless to yellowish liquid with a boiling point of 193-195°C and a melting point of -56°C. Its density is 1.065 g/mL at 25°C, and its refractive index is 1.51. It is soluble in water, alcohol, and ether. SYNTHESIS AND CHARACTERIZATION: 2-Fluorobenzylamine can be synthesized by various methods, including the reduction of 2-Fluoronitrobenzene with hydrogen in the presence of a palladium catalyst, the reduction of 2-Fluorobenzaldehyde with sodium borohydride, or the reaction of 2-Fluorobenzyl chloride with ammonia. The purity of 2-Fluorobenzylamine can be determined by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). ANALYTICAL METHODS: There are various analytical methods available for the detection and quantification of 2-Fluorobenzylamine, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). These methods can be used to determine the purity and concentration of 2-Fluorobenzylamine in various samples, including biological fluids and environmental samples. BIOLOGICAL PROPERTIES: 2-Fluorobenzylamine has been shown to have various biological activities, including anticancer and antiviral properties. It has been reported to exhibit cytotoxic effects against various cancer cell lines, such as breast, colon, and lung cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus (HCV) in vitro. Additionally, 2-Fluorobenzylamine has been investigated for its potential use as a tool for labeling proteins with fluorine-18 for positron emission tomography (PET) imaging. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS: 2-Fluorobenzylamine has been reported to have low acute toxicity in animals. However, it may cause irritation to the eyes, skin, and respiratory tract upon exposure. Therefore, appropriate precautions, such as the use of personal protective equipment (PPE), are necessary when handling this compound in scientific experiments. APPLICATIONS IN SCIENTIFIC EXPERIMENTS: 2-Fluorobenzylamine has various applications in scientific experiments, including the synthesis of biologically active compounds and the labeling of proteins with fluorine-18 for PET imaging. Additionally, it has been investigated for its potential use as a building block for the synthesis of novel anticancer and antiviral agents. CURRENT STATE OF RESEARCH: The current state of research on 2-Fluorobenzylamine is focused on its potential applications in the synthesis of biologically active compounds and its use as a tool for labeling proteins with fluorine-18 for PET imaging. Additionally, there is ongoing research on its biological activities, including its anticancer and antiviral properties. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY: 2-Fluorobenzylamine has potential implications in various fields of research and industry, including medicinal chemistry, pharmaceuticals, and diagnostics. Its use as a building block for the synthesis of novel anticancer and antiviral agents could lead to the development of more effective treatments for these diseases. Additionally, its use as a tool for labeling proteins with fluorine-18 for PET imaging could improve the diagnosis and monitoring of various diseases. LIMITATIONS AND FUTURE DIRECTIONS: Despite its potential applications, there are some limitations to the use of 2-Fluorobenzylamine, including its low solubility in organic solvents and its potential toxicity upon exposure. Therefore, future research should focus on the development of safer and more efficient methods for the synthesis and use of this compound. Additionally, there is a need for further investigation into its biological activities and potential applications in various fields of research and industry. FUTURE DIRECTIONS: - Further investigation of the biological activities of 2-Fluorobenzylamine, including its potential use as a therapeutic agent for cancer and viral diseases. - Development of safer and more efficient methods for the synthesis and use of 2-Fluorobenzylamine. - Investigation of the potential use of 2-Fluorobenzylamine in the development of novel diagnostics and therapeutics. - Exploration of the potential applications of 2-Fluorobenzylamine in other fields, such as materials science and environmental science. - Investigation of the potential interactions between 2-Fluorobenzylamine and other chemical compounds, such as drugs and environmental pollutants. - Development of more sensitive and specific analytical methods for the detection and quantification of 2-Fluorobenzylamine in biological and environmental samples.

Synthesis of Anticonvulsant Compounds

One area of research utilizing 2-FBA involves the synthesis of molecules with potential anticonvulsant properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis and anticonvulsant activity of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. The researchers found that this compound exhibited anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development [].

2-Fluorobenzylamine is an aromatic amine with the molecular formula C7H8FNC_7H_8FN and a molecular weight of approximately 125.15 g/mol. It features a fluorine atom attached to the benzene ring at the second position, making it a derivative of benzylamine. The compound is characterized by its pale yellow liquid state at room temperature and has a distinctive amine functional group that contributes to its reactivity and biological properties .

2-FBA is a flammable liquid with a flash point of 67 °C []. It can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling this compound.

Specific data on toxicity is limited, but it is advisable to handle 2-FBA with caution and consult safety data sheets (SDS) before use [].

Typical of amines, including:

  • Nucleophilic Substitution Reactions: The presence of the fluorine atom allows for nucleophilic substitution reactions where 2-fluorobenzylamine can act as a nucleophile, replacing the fluorine with other groups.
  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • Formation of Salts: When reacted with acids, it can form hydrochloride or other salt forms, enhancing its solubility in water .

Research indicates that 2-fluorobenzylamine exhibits potential biological activity, particularly in the context of pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been investigated for its effects on acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases . The presence of the fluorine atom may enhance its binding affinity to certain receptors compared to non-fluorinated analogs.

The synthesis of 2-fluorobenzylamine can be achieved through several methods:

  • Direct Amination: Reacting 2-fluorobenzyl chloride with ammonia or primary amines under suitable conditions.
  • Reduction of Nitro Compounds: Starting from 2-fluoronitrobenzene, reduction using hydrogen gas in the presence of catalysts such as palladium on carbon can yield 2-fluorobenzylamine.
  • Nucleophilic Substitution: Utilizing nucleophilic substitution reactions where 2-fluorobenzyl halides react with suitable amines in polar aprotic solvents .

2-Fluorobenzylamine has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
  • Chemical Research: Used in synthetic organic chemistry for developing new compounds with potential biological activity.
  • Material Science: Investigated for use in developing new materials due to its unique chemical properties .

Studies have shown that 2-fluorobenzylamine interacts with biological macromolecules such as proteins and enzymes. Its fluorine substitution may enhance interactions through halogen bonding and electrostatic interactions, potentially leading to increased potency in pharmacological applications. Research into its binding affinities and mechanisms of action is ongoing, focusing on its role as an acetylcholinesterase inhibitor and other targets .

When comparing 2-fluorobenzylamine to other similar compounds, several noteworthy derivatives emerge:

Compound NameStructureUnique Features
BenzylamineC6H5CH2NH2No fluorine; simpler structure
3-FluorobenzylamineC7H8FNFluorine at the meta position; different reactivity
4-FluorobenzylamineC7H8FNFluorine at the para position; distinct properties
2-ChlorobenzylamineC7H8ClNChlorine instead of fluorine; different binding characteristics

Uniqueness of 2-Fluorobenzylamine:

  • The positioning of the fluorine atom at the ortho position provides unique steric and electronic effects that influence its reactivity and biological interactions compared to other halogenated benzylamines.
  • Its ability to participate in specific interactions due to the electronegativity of fluorine makes it a valuable compound in medicinal chemistry .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

89-99-6

Wikipedia

2-Fluorobenzylamine

General Manufacturing Information

Benzenemethanamine, 2-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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